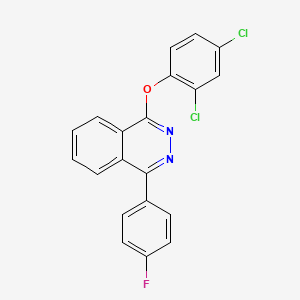
6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.
O-Acylation: The hydroxyl group on the coumarin ring is acylated using acetic anhydride to form the 7-acetoxy derivative.
Amidation: The acetic acid derivative is then converted to an amide by reacting with hexanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl groups in the coumarin structure can yield dihydrocoumarin derivatives.
Substitution: The acetamido group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted acetamido derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions, particularly those involving coumarin derivatives. It may serve as a probe to investigate the activity of enzymes like cytochrome P450.
Medicine
In medicine, coumarin derivatives are known for their anticoagulant properties. This compound could be explored for its potential as an anticoagulant or as a lead compound for the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence, which is a characteristic of many coumarin derivatives.
Mechanism of Action
The mechanism of action of 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid involves its interaction with biological targets such as enzymes. The coumarin moiety can inhibit enzymes like cytochrome P450 by binding to the active site, thereby preventing the metabolism of other substrates. The hexanoic acid chain may enhance the compound’s ability to interact with lipid membranes, facilitating its entry into cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its fluorescence and use in biochemical assays.
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Coumarin-3-carboxylic acid: Another coumarin derivative with potential biological activity.
Uniqueness
6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid is unique due to its specific structure, which combines the coumarin core with an acetamido-hexanoic acid chain. This combination may confer unique biological properties and enhance its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
6-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H19NO6/c19-15(18-9-3-1-2-4-16(20)21)11-23-13-7-5-12-6-8-17(22)24-14(12)10-13/h5-8,10H,1-4,9,11H2,(H,18,19)(H,20,21) |
InChI Key |
XLMGGXSDJABQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)urea](/img/structure/B12162473.png)
![3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12162475.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12162489.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide](/img/structure/B12162499.png)

![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162502.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12162509.png)


![N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162519.png)
![(1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12162534.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162546.png)
![Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate](/img/structure/B12162554.png)
